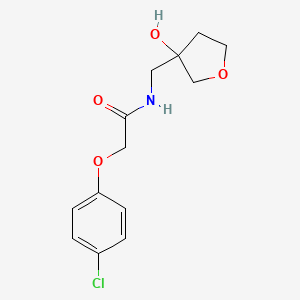
2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a solid substance with a white to off-white color . It is used as an antidiabetic agent and is an intermediate of Dapagliflozin, a sodium-glucose transporter 2 inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C22H27ClO7 and it has a molecular weight of 438.9 .Physical And Chemical Properties Analysis
This compound has a melting point of >80°C (dec.) and a predicted boiling point of 609.6±55.0 °C . It has a density of 1.39±0.1 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in Acetonitrile, DMSO, Methanol, and Water . The compound is hygroscopic .Aplicaciones Científicas De Investigación
Potential Pesticide Applications
2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide and its derivatives have been characterized for potential applications as pesticides. X-ray powder diffraction has been utilized to characterize new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, indicating their potential utility in pest control. These compounds were examined for their structural properties, providing essential data on experimental and calculated peaks, relative peak intensities, and Miller indices, suggesting their applicability in developing new pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Solvent Influence
Research on the synthesis of phenoxy amide derivatives, including N-substituted-4-(p-chlorophenoxy)acetamide, has explored the influence of solvent on chlorination processes. This study highlights how solvent polarity affects the chlorination of the benzene ring in phenoxy acetamide derivatives, providing insights into optimizing synthetic routes for such compounds. The findings suggest that choosing the right solvent can enhance the chlorination process, crucial for developing more efficient synthetic methods for related chemicals (Wang, Jin, Yang, Gao, Tao, & Li, 2011).
Photovoltaic Efficiency and Bioactive Applications
Studies have also investigated the photovoltaic efficiency and bioactive applications of benzothiazolinone acetamide analogs. These compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs), with analyses showing good light-harvesting efficiency (LHE) and favorable energy levels for electron injection. Additionally, molecular docking studies have explored the binding interactions with Cyclooxygenase 1 (COX1), indicating potential therapeutic applications based on ligand-protein interactions (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c14-10-1-3-11(4-2-10)19-7-12(16)15-8-13(17)5-6-18-9-13/h1-4,17H,5-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUBOWNYUCMLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

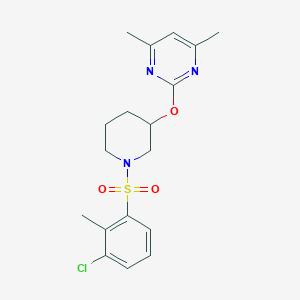
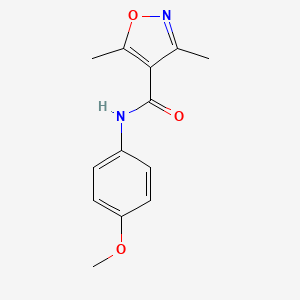

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2840982.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2840984.png)
![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)
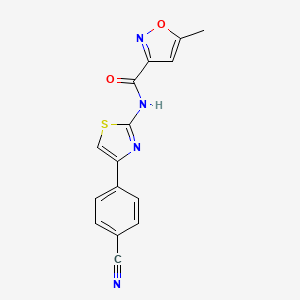

![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2840991.png)
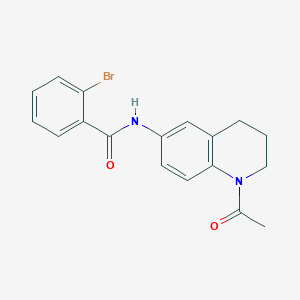
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2840997.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2840998.png)
![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)
![8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2841000.png)